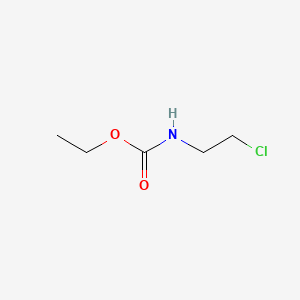

Ethyl 2-chloroethylcarbamate

Descripción

Context within Carbamate (B1207046) Chemistry and Related Functional Groups

Carbamates are a class of organic compounds that are formally derived from the unstable carbamic acid (NH2COOH). wikipedia.org They are characterized by the presence of a carbamate functional group, which consists of a carbonyl group flanked by an amino group and an oxygen atom, with the general structure R2NC(O)OR'. wikipedia.org This unique arrangement makes them hybrids of esters and amides, and as a result, they exhibit chemical properties comparable to both. nih.gov

The carbamate group is chemically stable due to resonance between the amide and carboxyl groups. nih.gov Carbamates are generally stable under basic conditions. fiveable.me They can participate in hydrogen bonding, acting as both hydrogen bond donors and acceptors. nih.gov

The family of carbamates is extensive and includes various important substances. For instance, polyurethanes, a major class of plastics, are polymers linked by carbamate groups. wikipedia.org Carbamate insecticides, such as carbofuran (B1668357) and carbaryl, are another significant group of carbamate-containing compounds. wikipedia.orgchemeurope.com In nature, carbamate groups are found in hemoglobin, where they are formed from the reaction of carbon dioxide with amino groups of globin chains, and they are also crucial for the function of the enzyme RuBisCO in carbon dioxide fixation in plants. chemeurope.com

Significance as a Precursor in Organic Synthesis

Ethyl 2-chloroethylcarbamate serves as a valuable precursor in organic synthesis due to its bifunctional nature, possessing both a carbamate and a reactive chloroethyl group. myskinrecipes.com This allows for a variety of chemical modifications.

One key application is in the synthesis of more complex molecules. For example, it is used in the preparation of ethyl N-{2-[4-(3-methyl-2-butenoxy)phenoxy]ethyl}carbamate by reacting it with 4-(3-methyl-2-butenoxy)phenol in the presence of potassium carbonate. prepchem.com Similarly, it reacts with hydroquinone (B1673460) to form ethyl N-{2-(4-hydroxyphenoxy]ethyl}carbamate. prepchem.com These reactions highlight its utility as a building block for introducing the ethyl carbamate moiety onto other molecules.

The chloroethyl group provides a reactive site for nucleophilic substitution reactions, enabling the attachment of the ethylcarbamate fragment to various substrates. This reactivity is fundamental to its role as a synthetic intermediate.

Overview of Key Research Areas and Historical Developments of Chloroethylcarbamate Structures

Research into chloroethylcarbamate structures has spanned various fields. A notable related compound, Ethyl N,N-bis(2-chloroethyl)carbamate, also known as urethane (B1682113) mustard, has been a subject of interest. nih.gov

Historically, research on related compounds has been documented for decades. For instance, a 1950 study in the Botanical Gazette mentioned N, N-bis-(β-chloroethyl) carbamate as one of several organic ammonium (B1175870) compounds that inhibit internodal elongation in bean seedlings. uchicago.edu

The development of protecting group chemistry has also been significant for carbamates. Carbamates like Boc (t-Butyloxycarbonyl) and Cbz (carboxybenzyl) are widely used as protecting groups for amines in peptide synthesis and other complex organic syntheses. masterorganicchemistry.com The stability of the carbamate group under certain conditions and its ease of removal make it ideal for this purpose. masterorganicchemistry.com While this compound itself is not a standard protecting group, the broader research into carbamate chemistry has undoubtedly informed its applications.

More recent research continues to explore the utility of carbamate derivatives. For example, tert-butyl bis(2-chloroethyl)carbamate, a derivative of bis(2-chloroethyl)amine, is used as an intermediate in medicinal chemistry and organic synthesis. chemicalbook.com The Boc group in this compound can be easily removed to yield the active amine. chemicalbook.com

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl N-(2-chloroethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO2/c1-2-9-5(8)7-4-3-6/h2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSHDVYEJKLXLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212684 | |

| Record name | Ethyl 2-chloroethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6329-26-6 | |

| Record name | Carbamic acid, N-(2-chloroethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6329-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-chloroethylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006329266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6329-26-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-chloroethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-chloroethylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-CHLOROETHYLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CQJ7F4PBH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations Involving Ethyl 2 Chloroethylcarbamate

Primary Synthetic Routes for Ethyl 2-chloroethylcarbamate

The synthesis of this compound can be achieved through several pathways, with nucleophilic substitution reactions being a prominent approach.

Nucleophilic Substitution Approaches

A common and direct method for the synthesis of this compound involves the reaction of 2-chloroethanol (B45725) with a suitable carbamoylating agent. One such approach is the reaction of 2-chloroethanol with a carbamylation reagent in the presence of a catalyst. This method provides a one-step synthesis to the desired product.

Another nucleophilic substitution strategy involves the N-alkylation of ethyl carbamate (B1207046). In this approach, the nitrogen atom of ethyl carbamate acts as a nucleophile, attacking an electrophilic two-carbon source that already contains a chlorine atom, such as 1-bromo-2-chloroethane. This reaction typically requires a base to deprotonate the carbamate nitrogen, enhancing its nucleophilicity.

Alternatively, the synthesis can proceed via the reaction of 2-chloroethylamine (B1212225) with ethyl chloroformate. In this case, the amino group of 2-chloroethylamine acts as the nucleophile, attacking the carbonyl carbon of ethyl chloroformate, leading to the formation of the carbamate linkage and elimination of hydrogen chloride.

A Chinese patent describes a one-step synthesis of "carboxylamine chloroethene ester," a term used for a chloroethyl carbamate intermediate, from chloroethanol and a carbamylation reagent. arkat-usa.org This process highlights the industrial applicability of nucleophilic substitution for this class of compounds.

Reaction Conditions and Yield Optimization

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that are often optimized to maximize the yield and purity of the product include temperature, pressure, reaction time, and the molar ratio of reactants and catalysts.

For the synthesis from chloroethanol and a carbamylation reagent, a patented process specifies a reaction temperature ranging from 80 to 125 °C and a pressure of 1 to 2.0 atm. arkat-usa.org The reaction time is typically between 4 and 8 hours. arkat-usa.org The molar ratio of chloroethanol to the carbamylation reagent and catalyst is also a critical factor, with a suggested ratio of 1.8-3.0 : 1 : 1-2.5. arkat-usa.org The choice of catalyst is also important, with nitrites and hydrochloric acid salts being mentioned as effective. arkat-usa.org

| Parameter | Range | Reference |

|---|---|---|

| Temperature | 80-125 °C | arkat-usa.org |

| Pressure | 1-2.0 atm | arkat-usa.org |

| Reaction Time | 4-8 hours | arkat-usa.org |

| Molar Ratio (Chloroethanol:Carbamylation Reagent:Catalyst) | 1.8-3.0 : 1 : 1-2.5 | arkat-usa.org |

Advanced Synthetic Strategies for Novel Chloroethylcarbamate Derivatives

The functional groups present in this compound provide opportunities for further chemical modifications, leading to the synthesis of novel derivatives with potentially interesting properties.

Derivatization via the Chloroethyl Moiety

The chlorine atom in the chloroethyl group of this compound is a good leaving group, making this position susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups. For example, reaction with amines can lead to the corresponding aminoethylcarbamates. The chloroethyl group provides a reactive site for these transformations, enabling the attachment of the ethylcarbamate fragment to various molecular scaffolds.

Compounds containing a (2-chloroethyl)amine moiety are known to have the potential to form a reactive aziridinium (B1262131) electrophile in situ. This highly reactive intermediate can then be attacked by nucleophiles. This reactivity is a key feature of nitrogen mustards, which are known for their alkylating properties.

Functionalization at the Carbamate Nitrogen

The nitrogen atom of the carbamate group in this compound can also be a site for further functionalization. While the lone pair of electrons on the nitrogen is delocalized by the adjacent carbonyl group, it can still exhibit nucleophilic character under certain conditions.

For instance, acylation of the carbamate nitrogen can be achieved. The synthesis of ethyl (2-chloroethyl)(2-methylpropanoyl)carbamate involves the reaction of 2-chloroethylamine with 2-methylpropanoyl chloride, followed by reaction with ethyl chloroformate. This demonstrates that the nitrogen can be functionalized with an acyl group in a stepwise manner.

Incorporation into Heterocyclic Systems and Cyclic Structures

The bifunctional nature of this compound, possessing both a nucleophilic nitrogen (after deprotonation) and an electrophilic chloroethyl group, makes it a potential precursor for the synthesis of heterocyclic compounds. Intramolecular cyclization can lead to the formation of various ring systems.

One of the most significant applications of related N-substituted carbamates is in the synthesis of oxazolidinones, a class of compounds with important pharmaceutical applications. The general strategy involves the deprotonation of the carbamate nitrogen, followed by an intramolecular nucleophilic attack on the carbon bearing the leaving group. For example, N-aryl-carbamates can react with epichlorohydrin to form oxazolidinones. arkat-usa.orgresearchgate.net While a direct synthesis from this compound is not explicitly detailed in the provided search results, the underlying chemical principles suggest its potential as a starting material for such cyclizations. The reaction of carbamates with epoxides is a known route to 2-oxazolidinones. ionike.com

Conjugation with Biologically Active Scaffolds (e.g., Steroids)

The conjugation of carbamate functionalities to biologically active scaffolds like steroids is a strategy employed to modify the properties of the parent molecule. The linkage is typically formed by reacting a hydroxyl group on the steroid with a suitable carbamate precursor.

General synthetic routes for creating steroidal carbamates often involve the use of isocyanates or chloroformates. For instance, various novel cholesteryl carbamate derivatives have been successfully synthesized by reacting cholesteryl chloroformate with a range of amines and amides. orientjchem.org The use of a catalyst such as 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, reducing reaction times from 24 hours to 12 hours by forming a more reactive acyl pyridinium intermediate. orientjchem.org Another established method involves reacting the steroid directly with an isocyanate in a suitable solvent like chloroform, with an acid catalyst, to yield the corresponding carbamate. nih.gov

While direct conjugation of this compound to steroids is not extensively detailed in available literature, the synthesis of structurally related steroid conjugates bearing an N'-(2-chloroethyl)-N'-nitroso-carbamoyl moiety has been reported. nih.gov These complex conjugates are synthesized to combine the biological activity of the steroid with the alkylating properties of the nitrosocarbamate group. nih.gov For example, novel conjugates have been prepared by linking a 17β-amino acid-modified 19-nortestosterone steroid with an N-(2-chloroethyl)-N-nitrosocarbamoyl (CNC) group. nih.gov

The table below summarizes representative methods for the synthesis of steroidal carbamates, highlighting the reagents and conditions used.

| Steroid Precursor | Reagent(s) | Catalyst/Conditions | Product Type | Yield |

| Cholesterol | Cholesteryl Chloroformate, Various Amines/Amides | 4-dimethylaminopyridine (DMAP), DCM | Cholesteryl Carbamate Derivatives | ~60-70% (uncatalyzed) |

| Diosgenin | Phenyl Isocyanate | CHCl3, HCl (catalyst), 24h | Diosgenin Carbamate | 62% |

| β-Sitosterol | Phenyl Isocyanate | CHCl3, HCl (catalyst), 24h | β-Sitosterol Carbamate | 73% |

| Stigmasterol | Phenyl Isocyanate | CHCl3, HCl (catalyst), 24h | Stigmasterol Carbamate | 71% |

Green Chemistry Approaches in Chloroethylcarbamate Synthesis

Traditional methods for synthesizing carbamates often rely on hazardous reagents like phosgene and its derivatives, such as isocyanates and chloroformates. nih.gov Green chemistry principles aim to develop safer, more efficient, and environmentally benign alternatives.

A primary focus of green carbamate synthesis is the replacement of phosgene with less toxic carbonyl sources. Carbon dioxide (CO2) and urea are attractive, readily available, and inexpensive C1 building blocks for this purpose. rsc.orgorganic-chemistry.org

Carbon Dioxide (CO2): Halogen-free methods have been developed to prepare carbamates from amines, alcohols, and CO2 under mild conditions (e.g., 2.5 MPa CO2 pressure) using basic catalysts. rsc.orgresearchgate.net This approach avoids toxic reagents and generates water as the main byproduct. A three-component coupling of an amine, CO2, and a halide in the presence of cesium carbonate offers an efficient route under mild conditions with short reaction times. organic-chemistry.org

Urea: Urea can serve as a solid, stable, and safe carbonyl source. organic-chemistry.org Indium triflate has been shown to be a recoverable and reusable catalyst for the synthesis of primary carbamates from alcohols and urea. organic-chemistry.org This method avoids toxic reagents and reduces waste, improving atom economy. organic-chemistry.org

Catalysis is another cornerstone of green synthesis, enabling reactions to proceed with higher efficiency and selectivity under less harsh conditions.

Heterogeneous Catalysts: A TiO2–Cr2O3/SiO2 catalyst has been used for the synthesis of N-substituted carbamates from amines, urea, and alcohols, with the catalyst being reusable for several runs without deactivation.

Copper Catalysis: A nano-scale copper-salicylaldehyde-chitosan catalyst (Cu@Sal-CS) has been developed for the oxidative coupling of dicarbonyl compounds with amides to produce carbamates. nih.gov This method can be accelerated by microwave irradiation, significantly reducing reaction times. nih.gov

Solvent choice and process conditions are also critical. An environmentally friendly protocol has been developed for a simple, solvent-free synthesis of primary carbamates from sodium cyanate, an alcohol or phenol, and trichloroacetic acid, resulting in high yield and purity. bohrium.com

| Green Approach | Reagents/Catalyst | Conditions | Advantages |

| CO2 as C1 Source | Amines, Alcohols, CO2, Basic Catalysts | Mild (2.5 MPa CO2) | Halogen-free, avoids toxic phosgene, water is the main byproduct. rsc.org |

| Urea as C1 Source | Alcohols, Urea, Indium Triflate (catalyst) | 1,4-dioxane, 150°C | Avoids toxic reagents, catalyst is reusable, improved atom economy. organic-chemistry.org |

| Solvent-Free | Sodium Cyanate, Phenol/Alcohol, Trichloroacetic Acid | Solvent-free | Environmentally friendly, high yield and purity. bohrium.com |

| Microwave-Assisted | Dicarbonyls, Amides, Cu@Sal-CS catalyst | Microwave irradiation (80°C, 10 min) | Short reaction times, recoverable catalyst, high yields. nih.gov |

Scale-Up Considerations for Research and Industrial Applications

The transition from laboratory-scale synthesis to research or industrial-scale production of this compound involves several critical considerations. The compound's availability in multi-kilogram batches suggests that scalable production methods are established. georganics.sk

Process Safety and Reagent Selection: A paramount concern in industrial synthesis is safety. Traditional carbamate synthesis routes involving highly toxic and corrosive phosgene are undesirable at large scales. Therefore, industrial processes prioritize phosgene-free routes, such as those using urea or CO2, which are safer and more environmentally friendly. nih.govorganic-chemistry.orgresearchgate.net Methodologies that have been successfully scaled to the gram level, such as the direct conversion of Boc-protected amines, demonstrate the potential for larger-scale production. researchgate.net

Economic and Environmental Viability: The cost and bulk availability of starting materials are crucial for economic feasibility. While green reagents are preferred, their supply chains must be robust enough for industrial demand. Energy efficiency is a major challenge; maintaining specific temperatures and pressures in large reactors can be highly energy-intensive. rsc.org Processes that operate under mild conditions are therefore highly advantageous.

Technology and Equipment: Scaling up often requires a shift from laboratory glassware and batch processing to specialized reactors and potentially continuous flow systems. Continuous manufacturing can offer better control over reaction parameters, improved safety, and higher throughput compared to batch processes.

Purification and Quality Control: Purification methods must be efficient and scalable. While laboratory procedures may rely on chromatography, industrial production favors methods like distillation, crystallization, or filtration. organic-chemistry.org Robust analytical methods are required to ensure the purity and consistency of the final product across different batches.

Mechanistic Investigations of Chemical Reactivity and Degradation Pathways of Chloroethylcarbamate Structures

Reaction Mechanisms of the Chloroethyl Group

The presence of a chlorine atom, an effective leaving group, on the terminal carbon of the ethyl chain makes this position susceptible to nucleophilic attack. The reactivity of this site is a key determinant of the compound's interactions with biological macromolecules and environmental nucleophiles.

Nucleophilic Substitution Pathways and Kinetics

The primary mechanism for the reaction of the 2-chloroethyl group is bimolecular nucleophilic substitution (S(_N)2). In this concerted, single-step process, a nucleophile attacks the electrophilic carbon atom bearing the chlorine, simultaneously displacing the chloride ion. The rate of this reaction is dependent on the concentrations of both the ethyl 2-chloroethylcarbamate and the attacking nucleophile.

The kinetics of S(_N)2 reactions are typically second-order, following the rate law: Rate = k[this compound][Nucleophile]

Where 'k' is the second-order rate constant. The value of 'k' is influenced by factors such as the nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles and polar aprotic solvents generally lead to faster reaction rates. Due to the lack of specific experimental data for this compound, the following table provides hypothetical kinetic data to illustrate the influence of different nucleophiles on the S(_N)2 reaction rate.

Table 1: Hypothetical Second-Order Rate Constants for the Nucleophilic Substitution of this compound at 25°C in a Polar Aprotic Solvent.

| Nucleophile | Rate Constant (k) [M(^{-1})s(^{-1})] |

|---|---|

| I(^-) | 5.0 x 10(^{-3}) |

| Br(^-) | 1.5 x 10(^{-3}) |

| Cl(^-) | 1.0 x 10(^{-4}) |

| CH(_3)COO(^-) | 5.0 x 10(^{-5}) |

| H(_2)O | 1.0 x 10(^{-7}) |

Note: The data in this table is illustrative and not based on experimental measurements for this compound.

Influence of Electronic and Steric Effects on Reactivity

The reactivity of the chloroethyl group in S(_N)2 reactions is governed by both electronic and steric factors.

Electronic Effects: The electron-withdrawing nature of the carbamate (B1207046) group, although separated from the reaction center by two carbon atoms, can have a modest influence on the electrophilicity of the carbon atom bonded to the chlorine. This inductive effect can slightly increase the partial positive charge on the carbon, making it more susceptible to nucleophilic attack.

Steric Effects: The S(_N)2 mechanism is highly sensitive to steric hindrance at the reaction center. In the case of this compound, the primary nature of the carbon bearing the chlorine results in minimal steric hindrance. This allows for relatively easy access by incoming nucleophiles, favoring the S(_N)2 pathway over other substitution mechanisms like S(_N)1, which would require the formation of a less stable primary carbocation. The linear nature of the ethyl group ensures that the transition state is not overly crowded, allowing the reaction to proceed at a reasonable rate.

Hydrolytic Degradation of the Carbamate Moiety

The carbamate functional group is susceptible to hydrolysis, a reaction that involves the cleavage of the ester or amide bond within the carbamate. This degradation can be catalyzed by either acid or base, with distinct mechanistic pathways for each.

Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions, the hydrolysis of the carbamate moiety of this compound can proceed through two primary mechanisms: A(\text{AC})1 (unimolecular) or A(\text{AC})2 (bimolecular). The A(_\text{AC})2 mechanism is generally favored for primary carbamates.

The A(_\text{AC})2 mechanism involves the following steps:

Protonation: The carbonyl oxygen of the carbamate is protonated by a hydronium ion, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom.

Elimination: The C-N bond cleaves, leading to the departure of 2-chloroethylamine (B1212225) and the formation of a protonated carbonic acid derivative, which subsequently decomposes to carbon dioxide and ethanol.

Base-Catalyzed Hydrolysis Pathways

In the presence of a base, the hydrolysis of this compound can occur through two main pathways: the B(_\text{AC})2 (bimolecular) mechanism or the E1cB (unimolecular elimination of the conjugate base) mechanism.

The B(_\text{AC})2 mechanism involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the ethoxy group to form a carbamic acid intermediate, which then rapidly decarboxylates to yield 2-chloroethylamine.

The E1cB mechanism is initiated by the deprotonation of the carbamate nitrogen by a strong base, forming a conjugate base. This is followed by the rate-determining elimination of the ethoxy group to form an isocyanate intermediate (2-chloroethyl isocyanate). The highly reactive isocyanate then rapidly reacts with water to form a carbamic acid, which subsequently decarboxylates to produce 2-chloroethylamine. The E1cB pathway is generally favored for carbamates with a good leaving group and an acidic N-H proton.

Kinetic Analyses of Hydrolytic Decomposition

The rate of hydrolytic decomposition of the carbamate moiety is highly dependent on pH and temperature. Generally, the rate of hydrolysis is significantly faster under both acidic and basic conditions compared to neutral pH.

k(\text{obs}) = k(\text{H})[H] + k(\text{N}) + k(\text{OH})[OH]

Due to the absence of specific experimental kinetic data for the hydrolysis of this compound, the following table presents hypothetical rate constants to illustrate the pH-dependent nature of the degradation process.

Table 2: Hypothetical Rate Constants for the Hydrolytic Decomposition of this compound at 25°C.

| Condition | Rate Constant | Value |

|---|---|---|

| Acid-Catalyzed | k(_\text{H}) [M(^{-1})s(^{-1})] | 1.2 x 10(^{-4}) |

| Neutral | k(_\text{N}) [s(^{-1})] | 3.0 x 10(^{-8}) |

| Base-Catalyzed | k(_\text{OH}) [M(^{-1})s(^{-1})] | 2.5 x 10(^{-2}) |

Note: The data in this table is illustrative and not based on experimental measurements for this compound.

Redox Chemistry and Other Transformative Reactions

The redox chemistry of chloroethylcarbamates, particularly those bearing nitro substituents, is a critical area of study for understanding their bioactivation and degradation. These reactions often lead to the formation of reactive species that dictate the subsequent chemical and biological activity of the parent compound.

The reduction of a nitro group on an aromatic ring is a well-established transformation that proceeds through several intermediates. This process is particularly relevant for nitroaryl carbamate derivatives, which have been investigated as potential bioreductive drugs. The enzymatic or chemical reduction of the nitro group can trigger a cascade of reactions leading to the release of an active agent.

The reduction of 4-nitrobenzyl carbamates, for instance, is efficiently carried out by enzymes like E. coli B nitroreductase. researchgate.netresearchgate.net This process reduces the nitro group to the corresponding hydroxylamine (B1172632). researchgate.netresearchgate.net The conversion of the electron-withdrawing nitro group into an electron-donating hydroxylamino group can destabilize the molecule, leading to fragmentation and release of the carbamate-linked amine. researchgate.net

Common reagents and conditions for the reduction of nitroarenes to anilines include:

Catalytic hydrogenation using catalysts like Pd/C. researchgate.net

Metals in acidic media.

Sodium dithionite (B78146). researchgate.net

These reduction pathways typically involve the formation of nitroso and hydroxylamine intermediates. The specific products can be influenced by the choice of reducing agent and reaction conditions. For example, the reduction of N-(C-nitrosoaryl)carbamates with dithionite has been shown to yield the corresponding aminocarbamates. researchgate.net

The following table summarizes various reduction methods for nitro compounds, which are applicable to nitro-substituted chloroethylcarbamates.

| Reagent/Catalyst | Product(s) | Notes |

| H₂, Pd/C | Amine | A common method for complete reduction of the nitro group. researchgate.net |

| E. coli Nitroreductase | Hydroxylamine | Bio-reductive activation often stops at the hydroxylamine stage, which can be a key step in the mechanism of action of prodrugs. researchgate.netresearchgate.net |

| Sodium Dithionite | Amine | Used for the reduction of nitrosoaryl carbamates to the corresponding amino derivatives. researchgate.net |

The degradation of chloroethyl-containing compounds can proceed through various pathways, often involving the formation of highly reactive intermediates. While specific studies on this compound are limited, insights can be drawn from related structures such as N-(2-chloroethyl)-N-nitrosoureas.

The decomposition of these compounds in aqueous media has been shown to be dependent on pH. nih.gov In unbuffered solutions, a primary pathway involves the loss of a chloride ion, leading to the formation of acetaldehyde (B116499) and a small amount of 2-chloroethanol (B45725). nih.gov This suggests the potential formation of a vinyl cation intermediate. nih.gov However, in buffered solutions, the yield of 2-chloroethanol increases significantly, while acetaldehyde production decreases, indicating a shift in the degradation mechanism. nih.gov

For this compound, analogous degradation pathways can be postulated. The presence of the chloroethyl group allows for the possibility of intramolecular cyclization or elimination reactions, leading to the formation of reactive species. Potential reactive intermediates that could be formed during the degradation of this compound include:

Aziridinium (B1262131) ion: Formed by intramolecular displacement of the chloride by the nitrogen of the carbamate. This is a common reactive intermediate for nitrogen mustards.

Vinyl carbamate: Formed by elimination of HCl.

Carbamic acid: Formed upon hydrolysis of the ester linkage, which is generally unstable and decomposes to an amine and carbon dioxide.

The specific intermediates formed will depend on the reaction conditions, such as pH and the presence of nucleophiles.

Theoretical and Computational Analyses of Reactivity and Stability

Theoretical and computational methods, particularly Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis, are powerful tools for investigating the electronic structure, reactivity, and stability of molecules like this compound.

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. semanticscholar.org It is widely used to predict molecular geometries, vibrational frequencies, and various electronic properties. researchgate.net For carbamates, DFT studies can provide insights into bond lengths, bond angles, and the distribution of electron density within the molecule.

Computational studies on various carbamate derivatives have been performed to understand their electronic properties and reactivity. semanticscholar.orgmdpi.commdpi.com For instance, DFT calculations have been used to analyze the electronic properties and electronic spectra of carbamate compounds to better understand their behavior as chelating agents. researchgate.net In another study, DFT was used to investigate the structures of lithium carbamates, which are useful synthetic intermediates. longdom.org

A DFT analysis of this compound would involve optimizing its molecular geometry to find the most stable conformation. From this optimized structure, various electronic properties can be calculated, such as:

Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack.

Atomic Charges: To understand the charge distribution and identify potentially reactive sites.

Thermodynamic Parameters: Such as enthalpy of formation and Gibbs free energy, to assess the stability of the molecule. researchgate.net

The following table shows representative data that can be obtained from DFT calculations for a molecule like this compound.

| Calculated Property | Significance |

| Total Energy | Indicates the overall stability of the molecule. |

| Dipole Moment | Provides information about the polarity of the molecule. |

| Atomic Charges (e.g., Mulliken, NBO) | Shows the distribution of electron density across the atoms. |

| Molecular Electrostatic Potential (MEP) | Maps the regions of positive and negative electrostatic potential, indicating sites for nucleophilic and electrophilic attack. |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and localization of these orbitals are crucial in predicting the outcome of chemical reactions.

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons (nucleophilicity).

LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org

In a QSTR (Quantitative Structure-Toxicity Relationship) study of 178 carbamate derivatives, FMO analysis revealed that the HOMO is often located on the aromatic ring (if present) and the adjacent oxygen and nitrogen atoms of the carbamoyl (B1232498) group. semanticscholar.org The LUMO, on the other hand, is typically located on the conjugated carbon atoms and the carbon atom of the carbamate moiety, suggesting these are labile sites for nucleophilic attack. semanticscholar.org

For this compound, an FMO analysis would provide valuable information about its reactivity. The localization of the HOMO would indicate the most likely site for electrophilic attack, while the localization of the LUMO would highlight the site most susceptible to nucleophilic attack. This information is crucial for predicting its degradation pathways and potential interactions with biological macromolecules.

The table below outlines the key parameters derived from FMO analysis and their implications.

| FMO Parameter | Definition | Implication for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates greater nucleophilicity and ease of donating electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates greater electrophilicity and ease of accepting electrons. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | A smaller gap generally corresponds to higher chemical reactivity and lower kinetic stability. semanticscholar.org |

Biological Activity and Mechanistic Pharmacology of Chloroethylcarbamate Containing Analogues

Alkylating Agent Properties in Biological Systems

Chloroethylcarbamate derivatives belong to the class of alkylating agents, which exert their cytotoxic effects by transferring an alkyl group to various nucleophilic sites within cells. This chemical reaction is central to their biological function.

The primary target for the cytotoxic action of chloroethylcarbamate-containing compounds is deoxyribonucleic acid (DNA). The process of DNA alkylation by these agents is a multi-step mechanism. Chloroethylnitrosoureas, a related and well-studied class of compounds, spontaneously decompose to form a chloroethyldiazonium hydroxide (B78521) entity. oncohemakey.com This highly reactive intermediate can then alkylate DNA bases. oncohemakey.com

The initial reaction often involves the formation of monoadducts with DNA bases. For instance, the spontaneous decomposition of chloroethylnitrosoureas can generate a reactive species that alkylates the O⁶ position of guanine (B1146940), forming O⁶-chloroethylguanine. researchgate.net This initial lesion is not cytotoxic in itself but serves as a precursor to more lethal damage. researchgate.net Following the initial alkylation, a slower, secondary reaction can occur. The chloroethyl group attached to the DNA base can undergo an intramolecular cyclization, eliminating the chloride ion to form a reactive intermediate. This intermediate then reacts with an adjacent nucleotide on the complementary DNA strand, resulting in the formation of a DNA interstrand cross-link (ICL). oncohemakey.comresearchgate.net These ICLs covalently link the two strands of the DNA double helix, preventing their separation, which is essential for both DNA replication and transcription. researchgate.net

Studies quantifying the DNA adducts formed by compounds like 1-(2-chloroethyl)-1-nitrosourea (B1198657) have identified several products, including N7-(2-hydroxyethyl)guanine (N7-HOEtG), N7-(2-chloroethyl)guanine (N7-ClEtG), and the critical dG-dC interstrand cross-link. nih.gov The formation of these cross-links is considered a key molecular event responsible for the cytotoxic effects of these agents. nih.gov

The formation of DNA adducts, particularly interstrand cross-links (ICLs), represents a severe form of DNA damage that poses a significant challenge to the cell. researchgate.net ICLs are highly cytotoxic because they create a physical barrier that blocks the progression of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription. researchgate.net This blockage can lead to the arrest of the cell cycle, preventing cell division and proliferation. nih.gov If the damage is too extensive to be repaired, the cell may initiate programmed cell death, or apoptosis. researchgate.netnih.gov

Cells have evolved sophisticated DNA repair pathways to counteract the damage inflicted by alkylating agents. One of the primary defense mechanisms against O⁶-chloroethylguanine lesions is the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT), also known as alkylguanine-O⁶-alkyl transferase (AGT). oncohemakey.comresearchgate.net MGMT can directly reverse the damage by transferring the chloroethyl group from the guanine base to one of its own cysteine residues. oncohemakey.comresearchgate.net This action repairs the DNA lesion before it can be converted into a lethal interstrand cross-link. researchgate.net

Other repair systems, such as base excision repair (BER) and nucleotide excision repair (NER), are also involved in fixing the damage caused by these agents. oncohemakey.comresearchgate.net BER is initiated by specific DNA glycosylases that recognize and remove damaged bases, creating an apurinic/apyrimidinic (AP) site that is subsequently processed and repaired. oncohemakey.com The effectiveness of these repair pathways can significantly influence a cell's sensitivity or resistance to chloroethylating agents. researchgate.net

While DNA is the principal target, chloroethylcarbamate analogues can also interact with other cellular macromolecules, including proteins. The reactive intermediates generated by these compounds are not exclusively specific to DNA and can react with nucleophilic sites on proteins. One such interaction is carbamoylation, where the carbamoyl (B1232498) moiety of the compound reacts with proteins. However, studies comparing different chloroethylnitrosoureas have suggested that differences in bone marrow toxicity could not always be explained by carbamoylation-mediated effects on DNA repair. nih.gov

The DNA repair protein MGMT provides a direct example of a protein interaction, as it becomes irreversibly alkylated itself while repairing DNA damage. oncohemakey.com Furthermore, research into other carbamate (B1207046) derivatives has identified potential protein targets. For instance, studies on certain aryl carbamates have suggested that their antiproliferative action might involve interactions with targets such as the adenosine (B11128) A2 receptor and cyclin-dependent kinase 2 (CDK2). mdpi.com

Antineoplastic Potential of Chloroethylcarbamate Derivatives

The ability of chloroethylcarbamate derivatives to induce extensive DNA damage forms the basis of their evaluation as antineoplastic agents. Their potential to kill rapidly dividing cancer cells has been explored in numerous preclinical studies.

A variety of chloroethylcarbamate-containing analogues and related compounds have demonstrated significant cytotoxic and antiproliferative activity against a range of cancer cell lines in laboratory settings. These studies are crucial for the initial assessment of a compound's anticancer potential.

For example, certain 2-chloroethylnitrosourea derivatives have been tested against both human and mouse tumor cell lines. researchgate.net Similarly, aryl carbamates have shown selective antiproliferative effects on cancer cells, including breast cancer (MDA-MB-231), glioblastoma (U-87 MG), and melanoma (A-375) cell lines, while exhibiting much lower toxicity towards normal human fibroblast cells. mdpi.com Steroidal carbamates have also been shown to inhibit the growth of the mouse colon carcinoma cell line CT26WT. nih.gov Even ethyl carbamate, a related compound, has been shown to decrease the viability of human hepatoma G2 (HepG2) cells in a concentration-dependent manner. nih.gov

The following table summarizes the findings from various in vitro cytotoxicity studies on carbamate derivatives.

| Compound Class | Cell Line(s) | Observed Effect |

| 2-Chloroethylnitrosourea Derivatives | S-180 (mouse sarcoma), EC (mouse carcinoma), DL-60 (mouse lymphoma), Jurkat (human T-cell lymphoma) | Cytotoxic efficacy demonstrated via MTT assay. researchgate.net |

| Aryl Carbamate Derivatives | MDA-MB-231 (breast cancer), U-87 MG (glioblastoma), A-375 (melanoma) | Selective antiproliferative activity against cancer cells compared to normal Bj-5ta fibroblasts. mdpi.com |

| Steroidal Carbamates | CT26WT (mouse colon carcinoma) | Inhibitory effects on cancer cell growth. nih.gov |

| Ethyl Carbamate | HepG2 (human hepatoma) | Concentration-dependent decrease in cell viability. nih.gov |

This table is for illustrative purposes and summarizes data from multiple sources.

Following promising in vitro results, the antineoplastic potential of chloroethylcarbamate analogues has been further evaluated in preclinical animal models of cancer. These in vivo studies provide critical information on a compound's efficacy within a complex biological system.

In studies using mouse models with Sarcoma-180 (S-180) and Ehrlich's carcinoma (EC) solid tumors, treatment with novel 2-chloroethylnitrosourea compounds resulted in significant retardation of tumor growth. researchgate.net This antitumor effect was also associated with a considerable increase in the life span of the drug-treated mice, and the mechanism of cell killing was observed to be the induction of apoptosis. researchgate.net

Furthermore, investigations into the in vivo effects of different chloroethylnitrosoureas in rats have focused on their impact on bone marrow, a key site for both dose-limiting toxicity and antileukemic efficacy. nih.gov These studies revealed that the extent of DNA-DNA interstrand cross-linking induced by the compounds in bone marrow cells correlated more closely with their antileukemic activity than with their acute toxicity. nih.gov This suggests that the measurement of DNA cross-linking in vivo could be a relevant biomarker for evaluating the therapeutic potential of new nitrosourea (B86855) analogues. nih.gov

Cellular Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Arrest)

Chloroethylcarbamate-containing compounds exert their cytotoxic effects against cancer cells through various cellular mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Apoptosis Induction: Treatment of cancer cell lines with analogues containing the carbamate moiety has been shown to trigger apoptosis. This process is often mediated through the activation of caspase pathways. For instance, studies on certain anticancer agents have demonstrated that they can induce the release of cytochrome c from mitochondria, which in turn activates caspase-9 and the executioner caspase-3, leading to the proteolytic cleavage of cellular substrates and ultimately, cell death researchgate.net. The presence of apoptotic bodies and DNA fragmentation are hallmark indicators of this process. In some human cancer cells, treatment with related compounds has led to a significant increase in apoptotic rates, particularly late-stage apoptosis science.gov.

Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. This prevents the cells from dividing and propagating. Research has shown that treatment can lead to an accumulation of cells in the G2/M phase or the G0/G1 phase of the cell cycle researchgate.netnih.gov. For example, the ethyl acetate-soluble fraction of Cynara cardunculus L., which contains various bioactive compounds, was found to cause G0/G1 cell cycle arrest in leukemia cells researchgate.net. This arrest is often a response to cellular stress or DNA damage induced by the compound, preventing the replication of damaged DNA nih.gov.

The table below summarizes the observed cellular effects of related compounds on various cancer cell lines.

| Cell Line | Compound Type/Extract | Observed Effect | Reference |

| Human A549, HepG2, HL-60 | Karanjin (a furanoflavonol) | Inhibition of proliferation, G2/M phase arrest, increased apoptosis | science.gov |

| Cholangiocarcinoma (CL-6) | Ethyl-p-methoxycinnamate (EPMC) | Cytotoxicity, G2/M phase arrest, apoptosis induction via caspase 3/7 | nih.gov |

| Leukemia (L1210, HL-60) | Cynara cardunculus L. extract | Inhibition of cell growth, G0/G1 cell cycle arrest, apoptosis | researchgate.net |

Structure-Activity Relationship (SAR) Studies for Anticancer Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer efficacy of chloroethylcarbamate analogues. These studies analyze how modifications to the chemical structure of a molecule affect its biological activity, providing a roadmap for designing more potent and selective drugs.

For carbamate-containing anticancer agents, several structural features have been identified as critical for their activity:

Substituents and their Position: The type and position of substituent groups on the molecule can significantly influence cytotoxicity. For example, in a series of 3-demethoxycarbonyl-3-carbamate methyl anhydrovinblastine (B1203243) derivatives, the size and location of substituents were found to have an important impact on their activity against non-small cell lung cancer and cervix epithelial adenocarcinoma cell lines nih.gov.

Linker Moiety: In non-symmetrical choline (B1196258) kinase inhibitors that feature a carbamate-related structure, the nature of the linker connecting different parts of the molecule affects both enzyme inhibition and antiproliferative values mdpi.com.

Cationic Heads: For certain inhibitor classes, the structure of the cationic head group is vital. In one study, compounds with a 4-(pyrrolidin-1-yl)pyridinium cationic head showed different activity compared to those with dimethylamino substituents, potentially due to differences in π-cation interactions within the enzyme's binding site mdpi.com.

The goal of SAR studies is to build a comprehensive model, often aided by computational methods like 3D-Quantitative Structure-Activity Relationship (3D-QSAR), to predict the activity of novel compounds before synthesis mdpi.com. This allows for the rational design of analogues with improved efficacy.

The following table presents a conceptual overview of SAR findings for related anticancer compounds.

| Structural Modification | Effect on Anticancer Activity | Potential Reason |

| Altering substituent size on the main scaffold | Significant change in cytotoxicity nih.gov | Affects binding affinity to the target protein. |

| Modifying the linker between active moieties | Influences both enzyme inhibition and cellular uptake mdpi.com | Changes in properties like lipophilicity (clogP) and molecular flexibility. |

| Changing the cationic head group | Reduces or enhances enzyme inhibition mdpi.com | Alters key interactions (e.g., π-cation) in the active site. |

| Addition of specific functional groups (e.g., amino, fluoro) | Can enhance cytotoxicity and antimetastatic effects nih.gov | Improves target interaction or alters metabolic stability. |

Immunosuppressive and Mutagenic Activities of Related Structures

While the chloroethyl group is a key component of many alkylating anticancer agents, it is also associated with potential mutagenicity. Alkylating agents can interact with DNA, leading to permanent changes in the genetic sequence, which can be the basis of their anticancer effect but also a source of toxicity and mutagenicity.

Certain compounds can be metabolized into reactive intermediates that are mutagenic. For example, chloroacetaldehyde (B151913) is a known mutagenic metabolite of several chloro-containing compounds, including vinyl chloride and cyclophosphamide. The mutagenic potential of such compounds is often evaluated using bacterial reverse mutation assays, like the Ames test nih.gov.

Conversely, some compounds are investigated for their antimutagenic properties, meaning they can counteract the effects of mutagens. These agents can act through several mechanisms:

Inhibition of Mutagen Activation: Preventing the metabolic conversion of a benign compound (promutagen) into a reactive mutagen nih.gov.

Blocking Agents: Directly interacting with a mutagen to inactivate it before it can damage DNA nih.gov.

Enhancing DNA Repair: Boosting the cell's natural mechanisms for repairing DNA damage.

The study of both the mutagenic and antimutagenic properties of carbamate-containing structures is essential for developing safer therapeutic agents.

Receptor-Mediated Biological Effects

Steroid Receptor Modulation by Conjugated Chloroethylcarbamates

Conjugating a chloroethylcarbamate moiety to a steroid backbone is a strategy to create targeted anticancer agents. Steroid receptors, such as the estrogen and androgen receptors, are often overexpressed in hormone-dependent cancers like breast and prostate cancer. By attaching the cytotoxic chloroethylcarbamate group to a steroid molecule that selectively binds to these receptors, the drug can be delivered preferentially to cancer cells.

This approach leverages the natural affinity of the steroid for its receptor to achieve targeted drug delivery. Once the conjugate binds to the receptor and is internalized by the cell, the cytotoxic payload can be released to exert its effect. The principle is analogous to how conjugated linoleic acid, when incorporated into cellular lipids, can modulate cellular signaling pathways nih.govnih.gov. The steroid portion of the conjugate acts as a "homing device," guiding the alkylating agent to the target cells and potentially reducing systemic toxicity.

Enzyme Inhibition Mechanisms

Carbamate and chloroethylcarbamate derivatives are known to act as inhibitors of various enzymes, a key mechanism for their therapeutic effects.

Carbamylation: Carbamates can act as "pseudo-irreversible" inhibitors of serine hydrolases, such as acetylcholinesterase (AChE). The inhibition mechanism is similar to the enzyme's natural catalytic process. A serine residue in the enzyme's active site attacks the carbamate, forming a transient carbamylated enzyme intermediate. This intermediate is more stable and hydrolyzes much more slowly than the acetylated intermediate formed with the natural substrate, acetylcholine. This slow decarbamylation rate effectively takes the enzyme out of commission for a period, leading to inhibition nih.gov.

Irreversible Inhibition: The chloroethylamino moiety can lead to irreversible enzyme inhibition. N-(2-Chloroethyl)-N-methylphenylalanine, for instance, was designed as a mechanism-based inactivator for carboxypeptidase A (CPA). The proposed mechanism involves an intramolecular reaction where the chloroethylamino group forms a highly reactive aziridinium (B1262131) ion within the enzyme's active site. This reactive species is then attacked by a nucleophilic residue of the enzyme (like the carboxylate of Glu-270), resulting in a stable, covalent bond and permanent inactivation of the enzyme nih.gov.

| Enzyme Target | Inhibitor Type | Mechanism of Action | Reference |

| Carboxypeptidase A (CPA) | N-(2-chloroethyl)-N-methylphenylalanine | Irreversible; formation of a reactive aziridinium ion leads to covalent modification of the active site. | nih.gov |

| Acetylcholinesterase (AChE) | Carbamates | Pseudo-irreversible; formation of a stable carbamylated serine intermediate in the active site. | nih.gov |

| Biotin (B1667282) Carboxylase (BC) | Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate | Atypical; binds to the biotin binding site, enhanced by the presence of ADP. | semanticscholar.org |

Prodrug Design and Activation Mechanisms Utilizing the Chloroethylcarbamate Scaffold

The carbamate group is a versatile tool in prodrug design. A prodrug is an inactive or less active derivative of a drug that is converted into the active form within the body, often at the target site. This strategy can improve a drug's pharmacokinetic properties and reduce off-target toxicity dntb.gov.ua.

The chloroethylcarbamate scaffold can be incorporated into prodrugs in several ways:

Masking Active Groups: An amine group on a potent drug can be masked by forming a carbamate. This can render the drug inactive until the carbamate is cleaved. For example, forming a carbamate with the amine group of a lysine-specific demethylase 1 (LSD1) inhibitor prevents its activity researchgate.net.

Enzyme-Activated Prodrugs: The prodrug can be designed to be activated by a specific enzyme that is overexpressed in cancer cells. In one strategy, a nitroaryl group is attached to the carbamate. A nitroreductase enzyme (NTR), which is prevalent in hypoxic tumor environments or can be delivered via gene therapy, reduces the nitro group. This initiates a self-immolative elimination cascade that cleaves the carbamate and releases the active drug researchgate.net.

Cyclization-Activated Prodrugs: This approach involves designing a prodrug that, after an initial triggering event (often enzymatic cleavage), undergoes a spontaneous intramolecular cyclization reaction. This cyclization forces the elimination of the active drug. This method allows for fine-tuning the rate of drug release based on the chemistry of the cyclization reaction mdpi.com.

These innovative prodrug strategies leverage the chemical properties of the carbamate linkage to achieve controlled and targeted release of cytotoxic agents, enhancing their therapeutic index.

Advanced Analytical Characterization Techniques for Ethyl 2 Chloroethylcarbamate and Its Derivatives

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques are fundamental for separating Ethyl 2-chloroethylcarbamate from complex matrices, quantifying its concentration, and isolating impurities. The choice of method depends on the analytical objective, such as purity determination, trace-level detection, or the analysis of degradation products.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for assessing the purity and confirming the identity of synthesized compounds like this compound. Reversed-phase (RP) HPLC is a common method for the analysis of carbamates. sielc.com

A typical RP-HPLC method for this compound involves a C18 or a specialized carbamate (B1207046) column. sepscience.com The mobile phase often consists of a mixture of acetonitrile and water, with an acid modifier like phosphoric acid to ensure good peak shape. sielc.com For applications where the HPLC system is connected to a mass spectrometer (LC-MS), a volatile modifier such as formic acid is used instead of phosphoric acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities for further structural analysis. sielc.com

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Typical Condition |

| Column | Newcrom R1 (Reverse Phase) sielc.com or equivalent C18 |

| Mobile Phase | Acetonitrile and Water with Phosphoric Acid sielc.com |

| Detector | UV-Vis (e.g., 220 nm) sepscience.com |

| Flow Rate | 1.0 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10 - 20 µL |

Note: These parameters are illustrative and require optimization for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the detection and quantification of trace levels of volatile and semi-volatile organic compounds. However, the analysis of carbamates, including this compound, by GC can be challenging due to their thermal lability. sepscience.comnih.gov Carbamates can degrade in the high temperatures of the GC injection port, leading to inaccurate quantification and the formation of degradation products. researchgate.netoup.com

To mitigate thermal degradation, specific techniques are employed. These include the use of cold on-column injection, which introduces the sample directly onto the column without passing through a hot injector. oup.com Derivatization of the carbamate to a more thermally stable compound is another strategy. scispec.co.th The choice of a suitable capillary column, such as a mid-polarity column like a BPX-50, is also crucial for achieving good separation. scispec.co.th Despite these challenges, GC-MS provides excellent sensitivity and selectivity, making it suitable for trace analysis when properly optimized. nih.gov

Table 2: General GC-MS Parameters for Thermally Labile Carbamate Analysis

| Parameter | Typical Condition |

| Injection Technique | Cold On-Column or Split/Splitless with optimized temperature oup.comscispec.co.th |

| Column | Fused silica capillary column (e.g., BPX-50, 30 m x 0.25 mm ID) scispec.co.th |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) scispec.co.th |

| Oven Program | Temperature gradient (e.g., start at 70°C, ramp to 300°C) scispec.co.th |

| Ionization Mode | Electron Ionization (EI) at 70 eV scispec.co.th |

| MS Detector | Quadrupole or Ion Trap, operating in Scan or Selected Ion Monitoring (SIM) mode |

Note: Method development is critical to control the thermal decomposition of the analyte. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become indispensable for the analysis of complex mixtures and the identification of unknown compounds, such as degradation products. ingenieria-analitica.com This technique combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. nih.gov For carbamates, which can be thermally unstable, LC-MS avoids the high temperatures associated with GC, making it a more suitable method for their analysis. sepscience.com

In LC-MS analysis, an electrospray ionization (ESI) source is commonly used, which generates ions from the sample molecules in the liquid phase with minimal fragmentation. researchgate.net This is particularly useful for determining the molecular weight of the parent compound and its degradation products. By coupling this with tandem mass spectrometry (MS/MS), precursor ions can be selected and fragmented to generate a characteristic spectrum, which aids in structural elucidation. nih.gov The use of Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity for quantifying target analytes in complex matrices like environmental or biological samples. ingenieria-analitica.comnih.gov

Spectroscopic Characterization Methods for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR: A proton NMR spectrum of this compound would be expected to show distinct signals for the protons in the ethyl group and the 2-chloroethyl group. The ethyl group would exhibit a triplet for the methyl (CH₃) protons and a quartet for the methylene (OCH₂) protons due to spin-spin coupling. The 2-chloroethyl group would show two triplets for the two methylene groups (ClCH₂ and CH₂N), assuming coupling between them. The proton on the nitrogen atom (NH) would likely appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound (C₅H₁₀ClNO₂), five distinct signals would be expected: one for the methyl carbon and one for the methylene carbon of the ethyl group, two for the methylene carbons of the 2-chloroethyl group, and one for the carbonyl carbon of the carbamate group. chemguide.co.uk The carbonyl carbon is typically found significantly downfield (160-220 ppm). libretexts.org The carbons attached to electronegative atoms (oxygen, nitrogen, chlorine) will have characteristic chemical shifts. chemguide.co.uklibretexts.org

¹⁵N NMR: As a nitrogen-containing compound, ¹⁵N NMR spectroscopy could also be employed for structural characterization, providing direct information about the electronic environment of the nitrogen atom within the carbamate functional group.

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS): This is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting mass spectrum is a fingerprint of the compound, showing a molecular ion peak (M⁺) corresponding to the molecular weight, and various fragment ion peaks. For this compound, the presence of a chlorine atom would be indicated by a characteristic isotopic pattern for any chlorine-containing fragment, with two peaks separated by two mass units (for ³⁵Cl and ³⁷Cl) in an approximate 3:1 intensity ratio. whitman.edu Common fragmentation pathways for carbamates include alpha-cleavage adjacent to the carbonyl group, nitrogen, or oxygen atoms. ibchem.comchim.lu

Electrospray Ionization Mass Spectrometry (ESI-MS): This is a soft ionization technique, typically coupled with HPLC. It usually results in the formation of a protonated molecular ion [M+H]⁺ with minimal fragmentation. shimadzu.com This is extremely useful for confirming the molecular weight of the parent compound and any potential degradation products present in a complex mixture.

Table 3: Predicted Key Fragments in EI-Mass Spectrum of this compound (MW: 151.59)

| m/z Value | Possible Fragment Identity | Notes |

| 151/153 | [C₅H₁₀ClNO₂]⁺ | Molecular ion peak (M⁺), showing 3:1 isotopic pattern for Chlorine. |

| 106/108 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group. |

| 88 | [M - CH₂CH₂Cl]⁺ | Loss of the chloroethyl group. |

| 62/64 | [CH₂CH₂Cl]⁺ | Chloroethyl cation. |

| 44 | [CONH₂]⁺ | Fragment from carbamate core. |

Note: This table represents predicted fragmentation based on common fragmentation rules and is not exhaustive.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. For this compound, the IR spectrum provides a unique fingerprint, revealing characteristic absorptions for its carbamate, ethyl, and chloroethyl moieties.

The key functional groups and their expected vibrational frequencies are:

N-H Stretching: The N-H bond of the secondary carbamate typically exhibits a moderate to strong absorption band in the region of 3300-3500 cm⁻¹. The exact position can be influenced by hydrogen bonding; in concentrated solutions or the solid state, this peak is often broader.

C-H Stretching: Absorptions corresponding to the stretching of C-H bonds in the ethyl and chloroethyl groups appear in the 2850-3000 cm⁻¹ range. pressbooks.pub

Carbonyl (C=O) Stretching: The carbamate carbonyl group gives rise to a very strong and sharp absorption band, which is one of the most prominent features in the spectrum. This peak is typically observed between 1670 and 1780 cm⁻¹. pressbooks.pub For esters like carbamates, this peak is often found in the higher end of the range, approximately 1700-1730 cm⁻¹.

N-H Bending and C-N Stretching: The bending vibration of the N-H bond usually appears around 1500-1600 cm⁻¹. The C-N stretching vibration is found in the 1200-1400 cm⁻¹ region.

C-O Stretching: The spectrum will show strong C-O stretching bands associated with the ester functionality of the carbamate. There are typically two C-O stretching vibrations: C(=O)-O and O-C₂H₅, which appear in the 1000-1300 cm⁻¹ range. libretexts.org

C-Cl Stretching: The vibration of the carbon-chlorine bond is typically observed as a moderate to strong band in the fingerprint region, between 600 and 800 cm⁻¹.

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3300 - 3500 | Strong, potentially broad |

| C-H (sp³) | Stretch | 2850 - 3000 | Strong |

| C=O (Carbonyl) | Stretch | 1700 - 1730 | Very Strong, Sharp |

| N-H | Bend | 1500 - 1600 | Moderate |

| C-N | Stretch | 1200 - 1400 | Moderate |

| C-O | Stretch | 1000 - 1300 | Strong |

UV-Visible Spectrophotometry for Kinetic and Quantitative Studies

UV-Visible spectrophotometry is a versatile analytical technique used for both the quantitative determination of a substance and for studying the kinetics of chemical reactions. The technique relies on the absorption of ultraviolet or visible light by a molecule, which promotes electrons from a ground state to a higher energy state.

Quantitative Analysis For quantitative analysis, the relationship between absorbance and concentration is described by the Beer-Lambert Law, A = εlc, where A is absorbance, ε is the molar extinction coefficient (a constant for a given substance at a specific wavelength), l is the path length of the cuvette, and c is the concentration of the substance. thermofisher.com To quantify this compound, a wavelength of maximum absorbance (λ_max) is first identified by scanning a solution of the compound across a range of UV wavelengths. A calibration curve is then constructed by measuring the absorbance of several standard solutions of known concentrations at this λ_max. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the linear calibration curve. This method is widely used in quality control for its simplicity, speed, and affordability. sapub.org

Kinetic Studies UV-Vis spectrophotometry is also an effective tool for monitoring the rate of a chemical reaction, provided that at least one reactant or product absorbs light in the UV-Vis range and its concentration changes over time. thermofisher.com For example, if this compound were to undergo a hydrolysis or degradation reaction, the reaction progress could be monitored by observing the decrease in its absorbance at its λ_max over time, or the increase in absorbance of a product that absorbs at a different wavelength. By plotting absorbance (or concentration) versus time, the rate of the reaction can be determined. These data allow for the calculation of key kinetic parameters, such as the rate constant (k) and the order of the reaction. thermofisher.comsapub.org

Table 2: Example Calibration Data for Quantitative UV-Vis Analysis

| Standard Concentration (µg/mL) | Absorbance at λ_max |

|---|---|

| 5.0 | 0.152 |

| 10.0 | 0.305 |

| 20.0 | 0.611 |

| 40.0 | 1.224 |

Based on this data, a linear regression would be performed to calculate the concentration of the unknown sample.

X-ray Crystallography for Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and torsional angles, thereby elucidating the exact molecular conformation of this compound in the solid state.

For carbamates, crystallographic studies reveal important structural features. The central carbamate group, O-C(=O)-N, is generally found to be planar or nearly planar. uobasrah.edu.iq This planarity is due to the delocalization of the nitrogen lone pair electrons into the carbonyl π-system. X-ray analysis of related carbamate structures confirms this, showing C-N bond lengths that are shorter than a typical C-N single bond, indicating partial double bond character. uobasrah.edu.iq

Table 3: Typical Intermolecular Interaction Geometries in Carbamate Crystal Structures

| Interaction Type | Donor-H···Acceptor | H···Acceptor Distance (Å) | Donor···Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) |

|---|---|---|---|---|

| Hydrogen Bond | N-H···O=C | 1.8 - 2.2 | 2.8 - 3.2 | 150 - 180 |

Data are representative values based on studies of similar carbamate structures. uobasrah.edu.iq

Method Validation and Quality Control in Analytical Research

The development of any analytical method for the determination of this compound must be followed by a rigorous validation process to ensure its reliability, accuracy, and precision. researchgate.net Method validation is a critical requirement for quality control in research and regulated environments. The key performance parameters that must be evaluated are outlined by international guidelines.

Analytical methods for carbamates, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are subject to this validation process. who.intmdpi.comyoungin.com The validation protocol assesses the following characteristics:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in a given range. This is typically evaluated by analyzing a series of standards and determining the correlation coefficient (R²) of the calibration curve, which should ideally be >0.99. mdpi.comresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.comresearchgate.net For trace analysis of related carbamates, LOQs are often in the microgram per kilogram (µg/kg) or nanogram per gram (ng/g) range. researchgate.netnih.govchemrxiv.org

Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing spiked samples (samples with a known amount of the analyte added) and calculating the percent recovery. Typical acceptance criteria for recovery are within 80-120%. mdpi.comresearchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). An RSD of <15% is often considered acceptable. researchgate.netresearchgate.net

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

Ongoing quality control involves the routine analysis of control samples, blanks, and standards to ensure the method continues to perform as expected over time.

Table 4: Representative Method Validation Parameters for Carbamate Analysis by GC-MS or LC-MS

| Parameter | Typical Acceptance Criteria | Example Finding for a Carbamate |

|---|---|---|

| Linearity (R²) | ≥ 0.995 | 0.9996 researchgate.net |

| Limit of Quantification (LOQ) | Dependent on application | 5 µg/L researchgate.net |

| Accuracy (% Recovery) | 80 - 120% | 94.9 - 99.9% researchgate.net |

A comprehensive search of scientific databases and publicly available literature did not yield specific information regarding the environmental persistence, degradation pathways, bioaccumulation potential, or metabolic fate of the chemical compound this compound. The user's request for an article structured around a detailed outline concerning these aspects of this compound cannot be fulfilled at this time due to the absence of relevant research data.

The performed searches for "this compound" in conjunction with terms such as "environmental fate," "metabolism," "abiotic degradation," "microbial transformation," "bioaccumulation," "in vivo biotransformation," and "enzymatic conversion" did not return any studies that specifically address the outlined topics for this compound.

While information is available for the related but structurally distinct compound ethyl carbamate (also known as urethane), the strict instructions to focus solely on This compound prevent the substitution of data from this other chemical. The presence of the 2-chloroethyl group in the target compound is expected to significantly alter its chemical and biological properties, including its environmental behavior and metabolic pathways, making analogies to ethyl carbamate scientifically unsound.

Similarly, searches for other related chloro-substituted carbamates did not provide a suitable surrogate to fulfill the detailed requirements of the user's outline for this compound.